Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₅S . It is a spirocyclic compound containing a thia-azaspiro ring system.
- The compound has a molecular weight of 277.34 g/mol .
Molecular Structure Analysis
- Iupac Name: tert-butyl 6-oxa-7-thia-8-azaspiro[3.5]nonane-8-carboxylate 7,7-dioxide
- Inchi Code: 1S/C₁₁H₁₉NO₅S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H₂,1-3H₃
Chemical Reactions Analysis
- Information on specific chemical reactions involving this compound is not readily available in the retrieved data.
Physical And Chemical Properties Analysis
- Physical Form : Powder
- Purity : 95%
- Storage Temperature : Not specified
- Shipping Temperature : Not specified
Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the chemical , useful for further selective derivation and accessing chemical space complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
- Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which may be used for preparing other biologically active heterocyclic compounds, demonstrating the versatility of such compounds in organic synthesis (Moskalenko & Boev, 2012).
- Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, which are crucial in the field of peptide synthesis (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Conformational Analysis and Structural Studies :
- Lattes et al. (1982) conducted a photochemical and thermal rearrangement study of oxaziridines, providing evidence in support of stereoelectronic control theory. This study is significant in understanding the reaction mechanisms and structures of spiro compounds (Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, & Vanmeerssche, 1982).
- Jasch et al. (2012) explored the nucleophilic substitutions and radical reactions of tert-butyl phenylazocarboxylates, which are significant in the field of synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).
Drug Discovery and Biological Applications :
- Rao et al. (2017) described a new reagent for introducing Boc protecting group to amines, demonstrating the relevance of such compounds in drug discovery and biological applications (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).
- Chalyk et al. (2017) synthesized new scaffolds for drug discovery, specifically 6-azaspiro[4.3]alkanes, from four-membered-ring ketones. This highlights the potential of spiro compounds in innovative drug discovery (Chalyk, Isakov, Butko, Hrebeniuk, Savych, Kucher, Gavrilenko, Druzhenko, Yarmolchuk, Zozulya, & Mykhailiuk, 2017).
Safety And Hazards
- The safety information provided does not indicate any specific hazards associated with this compound.
Future Directions
- Further research is needed to explore the compound’s potential applications, biological activity, and synthetic pathways.
Please note that the available data is limited, and additional research may be required to fully understand the compound’s properties and potential uses. If you need more detailed information, consider consulting additional scientific literature or experts in the field12
properties
IUPAC Name |
tert-butyl 7,7-dioxo-6-oxa-7λ6-thia-8-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBLTUQDKZYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)COS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.